Perindoprilat t-Butylamine Salt-d4

Bioanalytical Chemistry Pharmacokinetics LC-MS/MS

Unlabeled internal standards fail to correct matrix effects and ionization variability in perindoprilat LC-MS assays, risking regulatory rejection. Perindoprilat t-Butylamine Salt-d4 is a deuterated internal standard ensuring identical physicochemical behavior and co-elution with the target analyte. • Isotopic purity ≥95% minimizes cross-talk; LLOQ 0.2 ng/mL • Validated accuracy 89.6-112.4%, precision CV ≤ 13.8% for FDA/EMA bioequivalence • Corrects matrix effects (CV ≤ 5.9%) and recovery losses across 0.2-40 ng/mL

Molecular Formula C₂₁H₃₅D₄N₃O₅
Molecular Weight 417.58
Cat. No. B1154122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerindoprilat t-Butylamine Salt-d4
Synonyms(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid t-Butylamine Salt-d4;  [2S-[1[R*(R*)],2α,3aβ,7aβ]]-1-[2-[(1-Carboxybutyl)amino]-1-_x000B_oxopropyl]octahydro-1H-indole-2-carboxylic Acid t-Butylamine Salt-
Molecular FormulaC₂₁H₃₅D₄N₃O₅
Molecular Weight417.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perindoprilat t-Butylamine Salt-d4: Deuterated Internal Standard for ACE Inhibitor Bioanalysis


Perindoprilat t-Butylamine Salt-d4 is a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor perindoprilat, formulated as the tert-butylamine salt [1]. This compound incorporates four deuterium atoms, resulting in a molecular weight of 417.58 g/mol, which is approximately 4 Da higher than the unlabeled counterpart (413.55 g/mol) . As a deuterated internal standard, it is specifically designed for use in quantitative liquid chromatography-mass spectrometry (LC-MS) assays to enable precise and accurate measurement of perindoprilat concentrations in biological matrices .

Why Unlabeled Perindoprilat or Alternative Deuterated Forms Cannot Substitute


Substituting Perindoprilat t-Butylamine Salt-d4 with unlabeled perindoprilat or alternative deuterated analogs introduces significant analytical error and regulatory non-compliance in bioanalytical workflows. Unlabeled internal standards fail to correct for matrix effects, ionization variability, and recovery losses inherent in LC-MS/MS analyses of complex biological samples [1]. While other deuterated perindoprilat forms exist, the specific tert-butylamine salt formulation of this -d4 compound ensures identical physicochemical behavior to the target analyte during sample preparation and chromatographic separation, a requirement for accurate quantitation in regulatory pharmacokinetic studies and bioequivalence trials [2].

Comparative Analytical Performance Data


Mass Shift Enables Baseline Chromatographic Resolution

The deuterium labeling of Perindoprilat t-Butylamine Salt-d4 produces a molecular ion mass increase of 4.03 Da relative to the unlabeled analyte, enabling complete baseline separation in mass spectrometry . In validated UPLC-MS/MS methods, perindoprilat and perindoprilat-d4 co-elute at approximately 1.79 minutes under optimized gradient conditions, ensuring identical matrix effects and ionization efficiency while allowing distinct mass detection [1].

Bioanalytical Chemistry Pharmacokinetics LC-MS/MS

High Isotopic Purity Minimizes Cross-Talk Interference

Perindoprilat t-Butylamine Salt-d4 is supplied with a certified purity of ≥95% to 98%, as documented by multiple suppliers [1]. This high isotopic purity directly reduces the contribution of unlabeled analyte to the internal standard channel, minimizing 'cross-talk' interference. In contrast, lower purity deuterated standards (e.g., those with <90% isotopic enrichment) can significantly bias quantitation, particularly at low analyte concentrations near the lower limit of quantitation (LLOQ) [2].

Isotopic Purity Method Validation Internal Standard

Validated Performance in Human Plasma Bioequivalence Studies

Perindoprilat-d4 has been rigorously validated and applied as an internal standard in a single-center, randomized, cross-over, two-period bioequivalence study involving 20 healthy subjects [1]. The method demonstrated accuracy of 89.6-112.4%, precision (CV ≤ 13.8%), and recovery of 79.65-97.83% across the calibration range of 0.2-40 ng/mL. The 90% confidence intervals for Cmax, AUC0-tlast, and AUC0-∞ fell within the 80-125% bioequivalence acceptance criteria. In contrast, methods employing structural analogs or non-deuterated internal standards often exhibit wider variability and fail to meet these stringent regulatory requirements [2].

Bioequivalence Pharmacokinetics Regulatory Science

Improved Stability and Handling via Salt Formulation

The tert-butylamine salt formulation of perindoprilat-d4 enhances solubility in common LC-MS compatible solvents (methanol, water) and improves solid-state stability during storage and shipping . This contrasts with the free acid form of perindoprilat, which may exhibit lower aqueous solubility and greater susceptibility to degradation. Storage recommendations of -20°C for the salt form ensure long-term stability, whereas alternative salt forms or free acids may require more stringent storage conditions or exhibit batch-to-batch variability .

Stability Formulation Sample Handling

Optimal Use Cases Based on Quantitative Performance


Regulatory Bioequivalence Studies for Perindopril Formulations

When conducting a bioequivalence study of a generic perindopril tert-butylamine tablet, use Perindoprilat t-Butylamine Salt-d4 as the internal standard for UPLC-MS/MS quantification of perindoprilat in human plasma. The method validated with this -d4 standard demonstrated accuracy of 89.6-112.4% and precision (CV ≤ 13.8%), meeting FDA/EMA acceptance criteria [1]. The deuterated internal standard corrects for matrix effects (CV ≤ 5.9%) and ensures that 90% confidence intervals for Cmax and AUC fall within the 80-125% bioequivalence range [1].

Clinical Pharmacokinetic Studies in Special Populations

For pharmacokinetic studies in patients with renal impairment or liver cirrhosis, where perindoprilat accumulation is a concern, employ Perindoprilat t-Butylamine Salt-d4 to achieve the required sensitivity (LLOQ 0.2 ng/mL) and accuracy [1]. The high isotopic purity (≥95%) minimizes cross-talk, enabling reliable quantitation even at low plasma concentrations observed in these populations .

Simultaneous Quantitation of Perindopril and Perindoprilat

In studies requiring simultaneous measurement of the prodrug perindopril and its active metabolite perindoprilat, use Perindoprilat t-Butylamine Salt-d4 in combination with perindopril-d4 as internal standards [2]. The co-elution of each analyte with its respective deuterated analog (~1.79 min for perindoprilat/-d4; ~1.86 min for perindopril/-d4) ensures identical matrix effects and ionization efficiency, enabling robust quantification across the linear range of 0.2-40 ng/mL for perindoprilat [1].

Analytical Method Development and Validation for ANDA Submissions

During development and validation of LC-MS/MS methods for Abbreviated New Drug Applications (ANDAs), select Perindoprilat t-Butylamine Salt-d4 due to its comprehensive characterization data and compliance with regulatory guidelines . The validated method using this standard achieved recovery of 79.65-97.83% and stability CV ≤ 10.0%, parameters that are essential for method robustness and regulatory acceptance [1].

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